REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[NH:4][c:5]1[c:6]([N+:16](=[O:17])[O-:18])[cH:7][c:8]([S:11][CH2:12][CH2:13][CH2:14][CH3:15])[cH:9][cH:10]1.[CH3:21][CH2:22][OH:23].[Na+:20].[OH-:19]>>[NH2:4][c:5]1[c:6]([N+:16](=[O:17])[O-:18])[cH:7][c:8]([S:11][CH2:12][CH2:13][CH2:14][CH3:15])[cH:9][cH:10]1
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Name
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CCCCSc1ccc(NC(C)=O)c([N+](=O)[O-])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCSc1ccc(NC(C)=O)c([N+](=O)[O-])c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CCCCSc1ccc(N)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |